molecular formula C13H17F2NO B3340326 {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol CAS No. 415952-69-1

{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol

Cat. No.: B3340326
CAS No.: 415952-69-1
M. Wt: 241.28 g/mol
InChI Key: PTWVMZJVTUNJRO-UHFFFAOYSA-N
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Description

{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a difluorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol typically involves the reaction of 2,5-difluorobenzyl chloride with piperidin-3-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted piperidine derivatives, oxidized products such as aldehydes and carboxylic acids, and reduced derivatives .

Scientific Research Applications

{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The hydroxymethyl group may participate in hydrogen bonding interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    {1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol: Similar in structure but with different fluorine substitution pattern.

    {1-[(2,5-Dichlorophenyl)methyl]piperidin-3-yl}methanol: Similar structure with chlorine substituents instead of fluorine.

    {1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanol: Similar structure with a different position of the hydroxymethyl group.

Uniqueness

The unique combination of the difluorophenyl group and the piperidine ring in {1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

[1-[(2,5-difluorophenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-12-3-4-13(15)11(6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWVMZJVTUNJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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